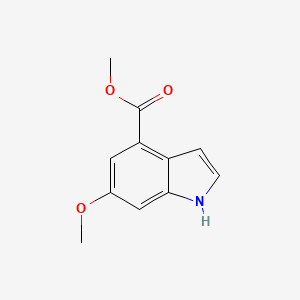![molecular formula C8H12N2 B573234 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine CAS No. 159454-90-7](/img/structure/B573234.png)
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine typically involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action for 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor binding: It could bind to certain receptors, modulating their activity.
Signal transduction pathways: It might affect intracellular signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine: The parent compound with similar structural features.
1,3-Dimethylpyrrolo[1,2-a]pyrazine: A derivative with additional methyl groups.
1,4-Dimethylpyrrolo[1,2-a]pyrazine: Another derivative with methyl groups at different positions.
Uniqueness
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
159454-90-7 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.198 |
IUPAC-Name |
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H12N2/c1-8-3-2-5-10(8)6-4-9-7-8/h4,6-7H,2-3,5H2,1H3 |
InChI-Schlüssel |
ADPVLRWGPWEZGX-UHFFFAOYSA-N |
SMILES |
CC12CCCN1C=CN=C2 |
Synonyme |
Pyrrolo[1,2-a]pyrazine, 6,7,8,8a-tetrahydro-8a-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)






